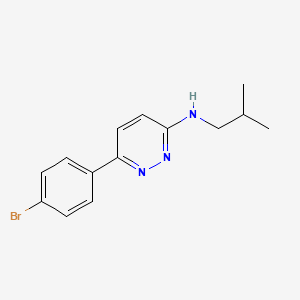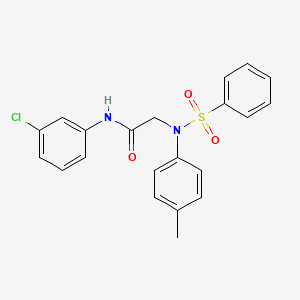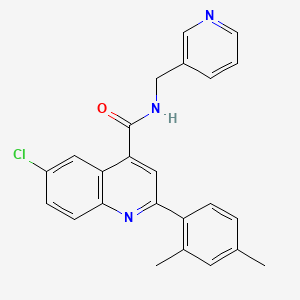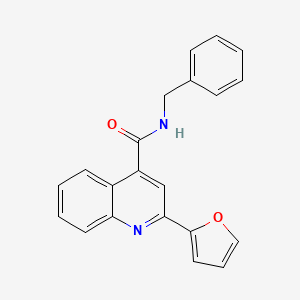
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide, also known as CFPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a proline-based derivative that has been synthesized using different methods. CFPP has been found to exhibit unique biological properties that make it a promising candidate for further scientific investigation.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide is not fully understood; however, it has been suggested that N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide exerts its biological effects by inhibiting the activity of specific enzymes involved in various cellular processes. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has also been found to exhibit anti-inflammatory and antioxidant properties, indicating its potential use in the treatment of inflammatory diseases. Furthermore, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit low toxicity, making it a promising candidate for further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has several advantages for use in laboratory experiments, including its easy synthesis and low toxicity. However, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has some limitations, including its low solubility in water and its instability at high temperatures.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. One direction is the development of novel anticancer agents based on N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. Another direction is the investigation of the anti-inflammatory and antioxidant properties of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide for the treatment of inflammatory diseases. Furthermore, the synthesis of N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide derivatives with improved solubility and stability could lead to the development of more potent and effective compounds. Overall, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has great potential for further scientific investigation and development of novel therapeutic agents.
Synthesemethoden
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide can be synthesized using various methods, including the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride to form 4-chloro-N-(2-fluorobenzoyl)aniline. This intermediate compound is then reacted with proline to form N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide. Other methods of synthesis include the reaction of 4-chloro-N-(2-fluorobenzoyl)aniline with proline in the presence of a coupling reagent.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been widely studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of novel anticancer agents. Furthermore, N-(4-chlorophenyl)-1-(2-fluorobenzoyl)prolinamide has been found to exhibit anti-inflammatory and antioxidant properties, indicating its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-1-(2-fluorobenzoyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClFN2O2/c19-12-7-9-13(10-8-12)21-17(23)16-6-3-11-22(16)18(24)14-4-1-2-5-15(14)20/h1-2,4-5,7-10,16H,3,6,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIZXGBZGFDAYIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=C2F)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-1-[(2-fluorophenyl)carbonyl]prolinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-[(sec-butylamino)methylene]-2,2-dimethyl-4,6-dioxocyclohexanecarboxylate](/img/structure/B5972563.png)
![2-(5-fluoro-2-methyl-1H-indol-3-yl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]acetamide](/img/structure/B5972567.png)



![4-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5972596.png)
![N'-[4-(diethylamino)-2-hydroxybenzylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5972604.png)

![2-(1-piperidinyl)-5-(3-pyridinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5972610.png)
![N-(1-methyl-2-pyrazin-2-ylethyl)-N'-[5-(2-morpholin-4-ylethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5972613.png)
![1-(3-chlorophenyl)-5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5972629.png)
![7-(3,4-difluorobenzyl)-2-(3-methoxypropanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5972633.png)
![2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5972637.png)
![2-(3-butenoyl)-6-methyl-5-(5-spiro[2.4]hept-1-yl-1,2,4-oxadiazol-3-yl)-1,2,3,4-tetrahydro-2,7-naphthyridine](/img/structure/B5972646.png)